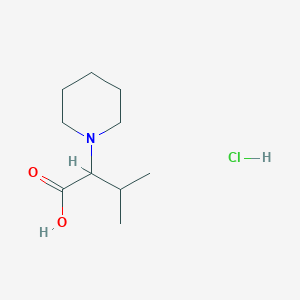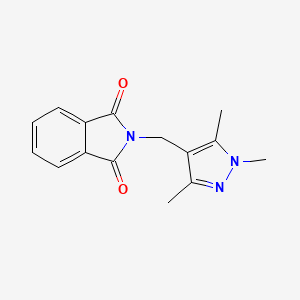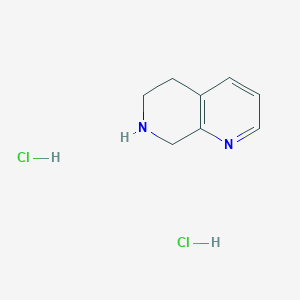![molecular formula C12H10ClN3O3S B1455099 2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 1365962-82-8](/img/structure/B1455099.png)
2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Descripción general
Descripción
“2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide” is a chemical compound with the molecular weight of 228.63 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9ClN2O3/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15/h2-6H,1H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 228.63 .Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxic Activities
A study highlighted the synthesis of new thiazole derivatives, including compounds related to the chemical structure of interest, and evaluated their antimicrobial and cytotoxic activities. Notable among these compounds are those exhibiting high antibacterial and anticandidal effects against specific strains, as well as compounds showing significant cytotoxicity against various cancer cell lines. This underscores the potential of such derivatives in developing treatments for infectious diseases and cancer therapy (Dawbaa et al., 2021).
Anticancer Properties
Research into the anticancer properties of thiazole derivatives, including compounds akin to 2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide, has shown promising results. Specific derivatives have demonstrated significant activity against various human cancer cell lines, suggesting the potential utility of these compounds in developing novel anticancer drugs. Such studies provide valuable insights into the structural features contributing to the anticancer activity of these compounds (Pandey et al., 2019).
Novel Synthesis and Characterization
The synthesis and spectroscopic characterization of related compounds have been performed, demonstrating the versatility and potential of thiazole derivatives in chemical research. The detailed investigation into their molecular structure through various spectroscopic techniques lays the groundwork for further exploration of their biological activities and potential applications in medicinal chemistry (Salian et al., 2017).
Inhibitory Activity on Enzymes and Cancer Cells
Further studies have identified compounds with significant inhibitory activities on enzymes and cancer cells, highlighting the therapeutic potential of thiazole derivatives in treating diseases characterized by overactive enzymes or uncontrolled cell growth. These findings indicate the compound's role in designing enzyme inhibitors and anticancer agents, contributing to the development of targeted therapies (Buzun et al., 2021).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It has been suggested that the compound may undergo aminolysis, a process that involves the replacement of a functional group by an amino group .
Biochemical Pathways
The compound is known to be degraded via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers . The enzymes involved in this pathway include HnpAB, a two-component FAD-dependent monooxygenase, and HnpC, a BT 1,2-dioxygenase .
Análisis Bioquímico
Biochemical Properties
2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with FAD-dependent monooxygenases, which catalyze the conversion of substrates through oxidation-reduction reactions . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the activation or inhibition of specific biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it has been observed to alter metabolic fluxes, impacting the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound has also been reported to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a specific dosage level triggers a marked response in the organism. Toxic or adverse effects, such as oxidative stress and tissue damage, have been reported at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound can influence metabolic fluxes by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy in exerting its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of the compound can influence its interactions with biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c1-7(13)11(17)15-12-14-10(6-20-12)8-2-4-9(5-3-8)16(18)19/h2-7H,1H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTOGMVSSJGOND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201797 | |
| Record name | Propanamide, 2-chloro-N-[4-(4-nitrophenyl)-2-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365962-82-8 | |
| Record name | Propanamide, 2-chloro-N-[4-(4-nitrophenyl)-2-thiazolyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365962-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 2-chloro-N-[4-(4-nitrophenyl)-2-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1455018.png)










![N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine](/img/structure/B1455035.png)


